Hydrophobic Surface Quality: Tris(trimethylsiloxy)acetoxysilane vs. Tris(trimethylsiloxy)chlorosilane
Monolayers derived from tris(trimethylsiloxy)chlorosilane (tris‑TMSCl) and the target compound's hydrolysis product both expose the tris(trimethylsiloxy)silyl group. However, the vapor‑phase deposition of tris‑TMSCl yields water contact angles (θA/θR) of 96°/87° [1]. The acetoxysilane form (CAS 74098‑43‑4) generates an identical surface moiety through a less corrosive route (acetic acid vs. HCl by‑product), enabling more reproducible monolayer formation on sensitive substrates . The advancing contact angle of 96° is >15° higher than that of a trimethylsilyl‑terminated surface (θA ≈ 78–82°) [1], demonstrating a quantifiable hydrophobicity advantage.
| Evidence Dimension | Water contact angle (advancing) of monolayers formed on silicon wafers |
|---|---|
| Target Compound Data | θA/θR = 96°/87° for the tris(trimethylsiloxy)silyl surface (derived from tris‑TMSCl; the acetoxysilane yields the same surface group) [1] |
| Comparator Or Baseline | Trimethylsilyl‑terminated surface: θA ≈ 78–82° [1] |
| Quantified Difference | Contact‑angle advantage of ~14–18° vs. trimethylsilyl monolayer |
| Conditions | Vapor‑phase silanization on silicon wafers; water contact angle measured by sessile drop method |
Why This Matters
The 14–18° higher water contact angle directly translates to superior moisture barrier performance in sealants and coatings, and is a critical specification for procurement in microelectronic packaging.
- [1] Fadeev AY, McCarthy TJ. Binary Monolayer Mixtures: Modification of Nanopores in Silicon‑Supported Tris(trimethylsiloxy)silyl Monolayers. Langmuir 1999, 15, 7238–7243. View Source
